molecular formula C8H5NO2 B13926522 4H-Pyrano[2,3-b]pyridin-4-one CAS No. 22052-71-7

4H-Pyrano[2,3-b]pyridin-4-one

Cat. No.: B13926522
CAS No.: 22052-71-7
M. Wt: 147.13 g/mol
InChI Key: RUPJAYAIFGOFCA-UHFFFAOYSA-N
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Description

4H-Pyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrano[2,3-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrano-pyridines .

Scientific Research Applications

4H-Pyrano[2,3-b]pyridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Pyrano[2,3-b]pyridin-4-one exerts its effects involves interactions with molecular targets and pathways. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation . These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4H-Pyrano[2,3-b]pyridin-4-one is unique due to its specific ring fusion and the presence of both pyran and pyridine rings. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

IUPAC Name

pyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPJAYAIFGOFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702405
Record name 4H-Pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22052-71-7
Record name 4H-Pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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